molecular formula C8H3F3INO B1413067 2-Iodo-3-(trifluoromethoxy)benzonitrile CAS No. 1803833-17-1

2-Iodo-3-(trifluoromethoxy)benzonitrile

Cat. No.: B1413067
CAS No.: 1803833-17-1
M. Wt: 313.01 g/mol
InChI Key: FIJLLRCAPKBBKS-UHFFFAOYSA-N
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Description

2-Iodo-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F3INO. It is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a nitrile group attached to a benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-(trifluoromethoxy)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-(trifluoromethoxy)benzonitrile.

    Iodination: The introduction of the iodine atom is achieved through electrophilic iodination. A common reagent for this step is iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or acetonitrile (CH3CN) at a controlled temperature to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: The iodine atom can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH) or potassium tert-butoxide (KOtBu) in tert-butanol (tBuOH).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted benzonitriles with various functional groups.

    Oxidation: Conversion to benzoic acids or other oxidized derivatives.

    Reduction: Formation of reduced benzonitrile derivatives.

    Coupling: Formation of biaryl compounds or other coupled products.

Scientific Research Applications

2-Iodo-3-(trifluoromethoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including as a ligand in biochemical assays or as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-Iodo-3-(trifluoromethoxy)benzonitrile exerts its effects depends on the specific application:

    Chemical Reactions: The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds.

    Biological Activity: If used in biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4-(trifluoromethoxy)benzonitrile
  • 2-Iodo-3-(trifluoromethyl)benzonitrile
  • 2-Bromo-3-(trifluoromethoxy)benzonitrile

Uniqueness

2-Iodo-3-(trifluoromethoxy)benzonitrile is unique due to the specific positioning of the iodine and trifluoromethoxy groups on the benzene ring. This arrangement can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds.

By understanding the properties and applications of this compound, researchers can leverage its unique features for various scientific and industrial purposes.

Properties

IUPAC Name

2-iodo-3-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3INO/c9-8(10,11)14-6-3-1-2-5(4-13)7(6)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJLLRCAPKBBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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